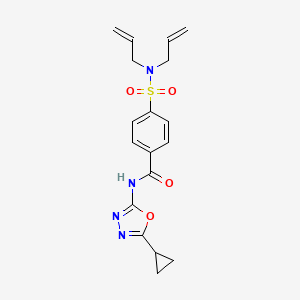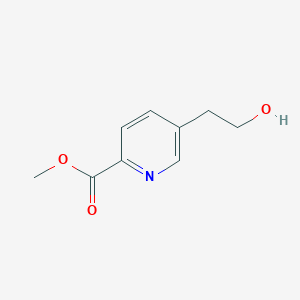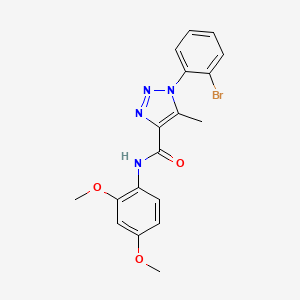
4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid
説明
The compound is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is a chlorinated phenyl acetic acid that has been used in various scientific research .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-Chlorophenylacetic acid has been analyzed . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol .Physical And Chemical Properties Analysis
4-Chlorophenylacetic acid, a similar compound, is known to have a melting point between 103°C to 107°C. It is soluble in water, ethanol, acetone, and diethyl ether .科学的研究の応用
Vibrational Spectroscopy and Molecular Structure Analysis Research on derivatives of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, such as chloramphenicol succinate, has utilized vibrational spectroscopy (Raman and infrared) supported by Density Functional Theory (DFT) calculations to study their molecular structure. The analysis highlighted the role of non-conventional hydrogen bonds and π-π stacking in the molecular assembly of these compounds, providing insights into their supramolecular organization (Fernandes et al., 2017).
Photocatalytic Degradation for Water Treatment The photocatalytic degradation of toxic pollutants such as 4-chlorophenol, using compounds related to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, has been studied for water treatment. The synthesis of nanocomposites for this purpose, such as Fe3O4-Cr2O3, demonstrates the potential of these materials in environmental applications, offering efficient solutions for the removal of chlorinated organic pollutants from water (Singh et al., 2017).
Electrochemical Oxidation in Wastewater Treatment Studies have explored the electrochemical oxidation of pollutants like 2,4-dichlorophenol on nanostructured anodes based on materials related to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This research offers insights into reaction kinetics, mechanism, and continuous operation of systems for wastewater treatment, showing the effectiveness of such anodes in pollutant degradation (Asim et al., 2017).
Advanced Oxidation Processes for Organic Pollutant Degradation The application of advanced oxidation processes (AOPs) based on the redox cycle of chromium compounds, potentially related to the chemical structure of interest, showcases the method's viability for the oxidative degradation of organic pollutants such as 4-chlorophenol. This approach emphasizes the reusability and effectiveness of such redox cycles over a wide pH range, underlining its utility in environmental cleanup efforts (Bokare & Choi, 2011).
Molecular Docking and Biological Activity Studies Research into compounds structurally similar to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid has involved molecular docking and spectroscopic analysis to elucidate their potential pharmacological importance. These studies have indicated the biological activities of butanoic acid derivatives, offering a foundation for further investigation into their use in medical and pharmaceutical applications (Vanasundari et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREJHOGJJSEUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)
![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)

![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2868198.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)
![2-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2868202.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)